Benzylamine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of benzylamine hydrobromide involves several methodologies, including the iron(II) bromide-catalyzed oxidative coupling of benzylamines with ortho-substituted anilines. This process yields a variety of substituted 1,3-benzazoles, demonstrating the versatility of benzylamines in chemical synthesis. The method is economical, practical, and employs molecular oxygen as an oxidant, highlighting its sustainability (Gopalaiah & Chandrudu, 2015).
Molecular Structure Analysis
The molecular structure of benzylamine hydrobromide has been elucidated through X-ray single crystal diffraction, revealing that it crystallizes in the monoclinic system. The studies show little to no classical hydrogen bond exists within the crystal structures of benzylamine hydrobromide, providing insights into its intermolecular interactions and stability (Gao et al., 2006).
Chemical Reactions and Properties
Benzylamine hydrobromide participates in various chemical reactions, including the palladium-catalyzed C-H carbonylation of free primary benzylamines. This reaction underscores its utility in synthesizing benzolactams, compounds of significant pharmaceutical interest. The process is noted for its general applicability, atom- and step-economy, and potential in the synthesis of biologically active molecules (Zhang et al., 2018).
Physical Properties Analysis
The crystallization of benzylamine with various organic acids has yielded several molecular salts, which were characterized using X-ray diffraction, IR, and elemental analysis. These studies help in understanding the physical properties of benzylamine hydrobromide, including its solubility, melting points, and crystal packing, which are crucial for its application in different chemical processes (Wen et al., 2017).
Chemical Properties Analysis
The electrochemical oxidation of benzylamine to benzonitrile, an important organic intermediate, highlights the chemical properties of benzylamine hydrobromide. The use of conductive metal-organic frameworks as catalysts for this process demonstrates the compound's reactivity and potential for green chemistry applications. The high yield and Faradaic efficiency of this reaction underscore the efficiency of benzylamine hydrobromide in synthetic chemistry (Wang et al., 2020).
Scientific Research Applications
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Field: Materials Science
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Field: Medicinal Chemistry
- Application : Benzylamine Hydrobromide is used in the synthesis of antimicrobial agents .
- Method of Application : The compound is used in the synthesis of fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives. These derivatives showed the ability to effectively inhibit the growth of Gram-positive bacteria .
- Results or Outcomes : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .
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Field: Organic Chemistry
- Application : Benzylamine derivatives, including Benzylamine Hydrobromide, are important core structures in various biologically active compounds and natural products .
- Method of Application : The compound is used in C–H bond activation strategies for the functionalization of benzylamine derivatives .
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Field: Textile Industry
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Field: Paint Industry
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Field: Medicine
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Field: Flow Chemistry
- Application : Benzylamine Hydrobromide is used in flow chemistry for the Rh-catalyzed C–H alkylation of benzylamines with alkenes .
- Method of Application : A picolinamide derivative is used as a directing group in the Rh-catalyzed C–H alkylation of benzylamines with alkenes. Both Rh(I) and Rh(II) complexes can be used as active catalysts for this transformation .
- Results or Outcomes : Several examples are presented under flow conditions and it was confirmed that a flow process is advantageous over a batch process .
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Field: Organic Chemistry
Safety And Hazards
Benzylamine hydrobromide can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
Benzylamine and its derivatives have been used in various fields, including the synthesis of pharmaceuticals . They are also used in organic synthesis as fundamental building blocks for the preparation of several target molecules . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzylamine and its derivatives, as well as exploring new applications for these compounds.
properties
IUPAC Name |
phenylmethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMCHRSDOLMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514635 | |
Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylamine hydrobromide | |
CAS RN |
37488-40-7 | |
Record name | NSC120715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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